Indolylheptylamine
Overview
Description
Indolylheptylamine, also known as heptylindole, is a relatively new compound belonging to the family of indoleamines. It is characterized by the presence of an indole ring system attached to a heptylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolylheptylamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include phenylhydrazine and a heptyl ketone .
Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Indolylheptylamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indolenine derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Indolenine derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Indolylheptylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: this compound derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indolylheptylamine involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in its biological activity. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation, leading to various physiological responses .
Comparison with Similar Compounds
Indole: The parent compound of indolylheptylamine, widely studied for its biological activities.
Tryptamine: Another indoleamine with significant biological importance.
Serotonin: A neurotransmitter derived from tryptamine, known for its role in mood regulation.
Uniqueness: this compound is unique due to its heptylamine chain, which imparts distinct chemical and biological properties compared to other indoleamines. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-(1H-indol-3-yl)heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-11-7-3-1-2-4-8-13-12-17-15-10-6-5-9-14(13)15/h5-6,9-10,12,17H,1-4,7-8,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZPQLSFZKDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183972 | |
Record name | Indolylheptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29852-47-9 | |
Record name | Indolylheptylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029852479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolylheptylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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